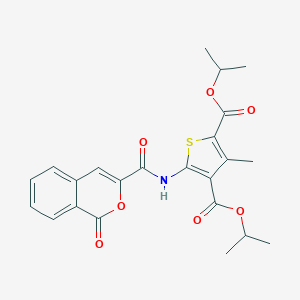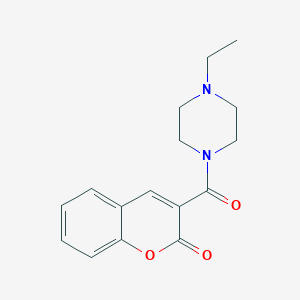![molecular formula C17H11BrCl2N2O B448470 (4E)-4-[(4-BROMOPHENYL)METHYLIDENE]-1-(3,4-DICHLOROPHENYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE](/img/structure/B448470.png)
(4E)-4-[(4-BROMOPHENYL)METHYLIDENE]-1-(3,4-DICHLOROPHENYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4E)-4-[(4-BROMOPHENYL)METHYLIDENE]-1-(3,4-DICHLOROPHENYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound with a unique structure that includes bromine, chlorine, and pyrazolone moieties
准备方法
The synthesis of (4E)-4-[(4-BROMOPHENYL)METHYLIDENE]-1-(3,4-DICHLOROPHENYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with 3,4-dichloroacetophenone in the presence of a base to form the intermediate chalcone. This intermediate is then cyclized with hydrazine hydrate to yield the final pyrazolone product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance yield and purity.
化学反应分析
(4E)-4-[(4-BROMOPHENYL)METHYLIDENE]-1-(3,4-DICHLOROPHENYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The bromine and chlorine atoms in the compound can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium cyanide, leading to the formation of substituted derivatives.
科学研究应用
(4E)-4-[(4-BROMOPHENYL)METHYLIDENE]-1-(3,4-DICHLOROPHENYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activities.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (4E)-4-[(4-BROMOPHENYL)METHYLIDENE]-1-(3,4-DICHLOROPHENYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific biological context.
相似化合物的比较
(4E)-4-[(4-BROMOPHENYL)METHYLIDENE]-1-(3,4-DICHLOROPHENYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE can be compared with other similar compounds, such as:
4-(4-chlorobenzylidene)-2-(3,4-dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one: This compound has a chlorine atom instead of a bromine atom, which may affect its reactivity and biological activity.
4-(4-bromobenzylidene)-2-(3,4-dichlorophenyl)-5-ethyl-2,4-dihydro-3H-pyrazol-3-one: This compound has an ethyl group instead of a methyl group, which may influence its chemical properties and interactions.
4-(4-bromobenzylidene)-2-(3,4-dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-thione:
属性
分子式 |
C17H11BrCl2N2O |
|---|---|
分子量 |
410.1g/mol |
IUPAC 名称 |
(4E)-4-[(4-bromophenyl)methylidene]-2-(3,4-dichlorophenyl)-5-methylpyrazol-3-one |
InChI |
InChI=1S/C17H11BrCl2N2O/c1-10-14(8-11-2-4-12(18)5-3-11)17(23)22(21-10)13-6-7-15(19)16(20)9-13/h2-9H,1H3/b14-8+ |
InChI 键 |
ZUPIMXQEABUXKY-RIYZIHGNSA-N |
手性 SMILES |
CC\1=NN(C(=O)/C1=C/C2=CC=C(C=C2)Br)C3=CC(=C(C=C3)Cl)Cl |
SMILES |
CC1=NN(C(=O)C1=CC2=CC=C(C=C2)Br)C3=CC(=C(C=C3)Cl)Cl |
规范 SMILES |
CC1=NN(C(=O)C1=CC2=CC=C(C=C2)Br)C3=CC(=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(5E)-5-[(4-methoxyphenyl)methylidene]-2-[(2E)-2-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)hydrazinyl]-1,3-thiazol-4-one](/img/structure/B448392.png)
![1-{5-[(2-Chlorophenoxy)methyl]-2-furoyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B448394.png)
![2-hydroxy-5-({(Z)-[3-methyl-5-oxo-1-(2,4,6-trichlorophenyl)-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoic acid](/img/structure/B448396.png)

![1-(4-Fluorophenyl)-4-[3-(2-thienyl)acryloyl]piperazine](/img/structure/B448400.png)
![Ethyl 4-ethyl-5-methyl-2-[(2-methyl-3-furoyl)amino]-3-thiophenecarboxylate](/img/structure/B448402.png)
![(5Z)-2-(4-bromoanilino)-5-[(3,4-dihydroxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B448403.png)
![2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-(2-methylprop-2-enyl)spiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one](/img/structure/B448404.png)
![2-benzylsulfanyl-3-(2-methylprop-2-enyl)spiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one](/img/structure/B448405.png)
![2-(4-Ethoxyphenyl)-4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B448407.png)
![ethyl 2-[3-(2-methylprop-2-enyl)-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-2-yl]sulfanylacetate](/img/structure/B448408.png)
![2-{[3-(Ethoxycarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B448410.png)
![2-(4-Chlorophenyl)-3-methyl-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B448411.png)
